bis(N-(propan-2-yl)guanidine); sulfuric acid
Overview
Description
Bis(N-(propan-2-yl)guanidine); sulfuric acid: is a chemical compound with the molecular formula C8H22N6O4S. It is commonly used in various scientific research applications due to its unique properties and reactivity. The compound is also known by its IUPAC name, 1-isopropylguanidine hemisulfate .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-(propan-2-yl)guanidine); sulfuric acid typically involves the reaction of isopropylamine with cyanamide to form N-(propan-2-yl)guanidine. This intermediate is then reacted with sulfuric acid to yield the final product. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and adjustments to reaction parameters. The final product is then purified through crystallization or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(N-(propan-2-yl)guanidine); sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Bis(N-(propan-2-yl)guanidine); sulfuric acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(N-(propan-2-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
N-(propan-2-yl)guanidine: A related compound with similar reactivity but different properties.
N-(propan-2-yl)guanidine hydrochloride: Another similar compound with distinct applications and uses.
Uniqueness: Bis(N-(propan-2-yl)guanidine); sulfuric acid is unique due to its specific combination of functional groups and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-propan-2-ylguanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQZHWDRVKGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603878 | |
Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-09-2 | |
Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(1-(propan-2-yl)guanidine); sulfuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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